4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide
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Description
4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide is a useful research compound. Its molecular formula is C20H19N3O4 and its molecular weight is 365.389. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactivity and Structural Analysis
The study of polymorphs and salts of closely related nitro-N-quinolinyl benzamide derivatives reveals significant insights into their chemical reactivity and structural diversity. These compounds exhibit varied packing patterns in their crystalline forms, which are influenced by the interactions such as hydrogen bonding and π-π interactions. Such structural characteristics are essential for understanding the reactivity and potential applications of complex molecules, including 4-methyl-3-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide in scientific research. The detailed analysis of these polymorphs and salts provides a foundation for exploring their applications in materials science and pharmaceuticals (Prithiviraj Khakhlary & J. Baruah, 2014).
Oxidation Behavior and Radical Formation
The oxidation of quinolone derivatives, which are structurally related to this compound, provides valuable insights into their chemical behavior. These compounds undergo oxidation to form nitroxide radicals, which is a critical reaction pathway in organic synthesis and pharmaceutical research. Understanding the oxidation mechanisms and radical formation in such compounds can aid in the development of novel synthetic methods and the exploration of their potential biological activities (A. Staško et al., 2014).
Desulfurization Reactions
Desulfurization studies of related nitro-N-isothiazol derivatives provide insights into the reactivity of sulfur-containing heterocycles, which is relevant for the understanding of similar reactions in this compound. Such reactions are crucial for modifying the chemical structure and properties of pharmaceutical compounds, potentially leading to the discovery of new therapeutic agents (D. M. Argilagos et al., 1998).
Catalytic Applications
The synthesis and characterization of nickel complexes bearing N-(quinolin-8-yl)benzamide derivatives, which are structurally similar to the compound , highlight the potential catalytic applications of these molecules. These complexes have shown good to high activities in ethylene oligomerization, a reaction of significant industrial importance. This suggests that this compound and its derivatives could also find applications in catalysis, particularly in polymer synthesis and other related fields (Kefeng Wang, M. Shen, & Wen‐Hua Sun, 2009).
Properties
IUPAC Name |
4-methyl-3-nitro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-12-4-5-15(11-17(12)23(26)27)20(25)21-16-9-13-3-2-8-22-18(24)7-6-14(10-16)19(13)22/h4-5,9-11H,2-3,6-8H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCCXDJIMAYKRLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=C4C(=C2)CCC(=O)N4CCC3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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